Ceftibuten dihidrato

Descripción general

Descripción

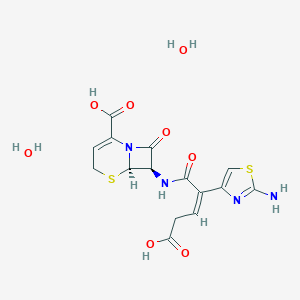

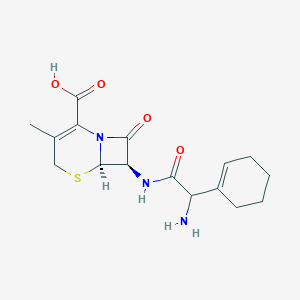

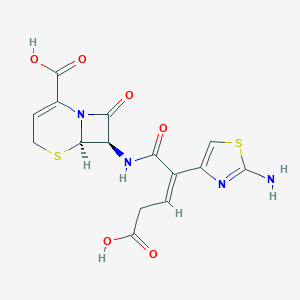

Ceftibuten dihydrate is the dihydrate of ceftibuten. It is used as an orally administered treatment for urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It contains a ceftibuten.

Ceftibuten Dihydrate is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.

See also: Ceftibuten (has active moiety).

Aplicaciones Científicas De Investigación

Tratamiento de exacerbaciones bacterianas agudas de bronquitis crónica (ABECB)

Ceftibuten dihidrato se usa comúnmente en el tratamiento de exacerbaciones bacterianas agudas de bronquitis crónica (ABECB) . Es un antibiótico cefalosporínico de tercera generación que se administra por vía oral .

Tratamiento de la otitis media aguda bacteriana

Otra aplicación de this compound es en el tratamiento de la otitis media aguda bacteriana . Esta condición es una infección del oído medio, que es común en los niños.

Tratamiento de la faringitis y la amigdalitis

This compound también se usa para tratar la faringitis y la amigdalitis . Estas son infecciones de la garganta y las amígdalas respectivamente, a menudo causadas por bacterias.

Tratamiento de infecciones del tracto respiratorio inferior (LRTI)

This compound se usa en combinación con ácido clavulánico para tratar infecciones del tracto respiratorio inferior (LRTI) causadas por bacterias susceptibles .

Tratamiento de infecciones bacterianas

This compound se usa para tratar una variedad de infecciones bacterianas . Es eficaz contra una amplia gama de bacterias, lo que lo convierte en un antibiótico versátil.

Investigación en farmacocinética y farmacodinámica

This compound se ha estudiado en un modelo de infección del muslo murino neutropénico para caracterizar su farmacocinética y farmacodinámica . Esta investigación ayuda a comprender cómo el fármaco se absorbe, distribuye, metaboliza y excreta en el cuerpo, así como sus efectos en el cuerpo.

Investigación en complejación fármaco-metal

Se ha llevado a cabo una investigación sobre la complejación de this compound con metales . La complejación del fármaco con metal puede mejorar su eficacia en la curación de varias enfermedades infecciosas .

Investigación en el tratamiento de infecciones causadas por Enterobacterales

This compound se ha evaluado en un estudio contra aislados de Enterobacterales que no expresan ninguna resistencia enzimática clínicamente relevante conocida o que albergan una β-lactamasa de espectro extendido (ESBL)

Mecanismo De Acción

Target of Action

Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by Ceftibuten dihydrate is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.

Result of Action

The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.

Action Environment

The action, efficacy, and stability of Ceftibuten dihydrate can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.

Análisis Bioquímico

Biochemical Properties

Ceftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis .

Cellular Effects

Ceftibuten dihydrate is used to treat various bacterial infections, indicating that it has significant effects on bacterial cells. It inhibits cell-wall synthesis, which is crucial for bacterial survival

Molecular Mechanism

The molecular mechanism of action of Ceftibuten dihydrate involves the inhibition of cell-wall synthesis in bacteria. It binds to essential target proteins in the bacterial cell wall, preventing the proper formation of the cell wall and leading to the death of the bacteria .

Metabolic Pathways

Ceftibuten dihydrate is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with essential target proteins in the bacterial cell wall, affecting the metabolic flux of cell-wall synthesis .

Propiedades

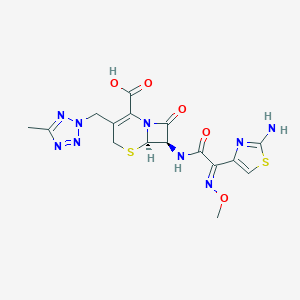

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTVBYDDFPFAF-DKOGRLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-34-8 | |

| Record name | Ceftibuten dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIBUTEN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

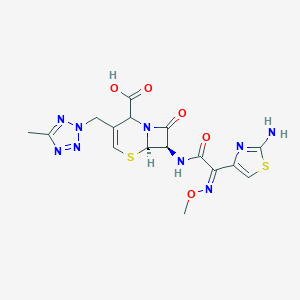

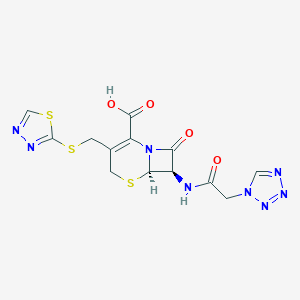

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

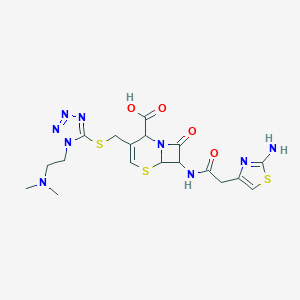

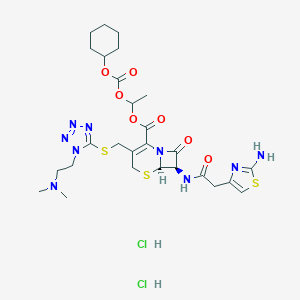

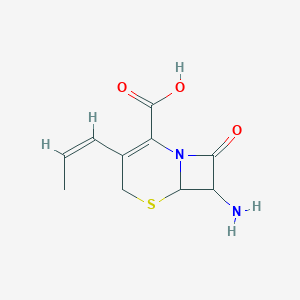

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)